molecular formula C24H30F4N4O4 B8143690 Setd2-IN-1 tfa

Setd2-IN-1 tfa

Cat. No.: B8143690
M. Wt: 514.5 g/mol
InChI Key: HASNOYOGMISGTP-PPPUBMIESA-N
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Description

SETD2-IN-1 TFA (EZM0414 TFA) is a potent, selective, and orally active inhibitor of SETD2 (SET Domain Containing 2), a histone methyltransferase implicated in epigenetic regulation. With the molecular formula C₂₄H₃₀F₄N₄O₄ and a molecular weight of 514.51 g/mol (CAS: 2411759-92-5), it demonstrates anti-proliferative effects in hematological malignancies, particularly acute myeloid leukemia (AML) . Key properties include:

  • Solubility: 200 mg/mL in DMSO (388.72 mM), requiring sonication for dissolution .
  • Storage: Stable at 4°C (powder) and -80°C (solution) .
  • In vitro activity: Reduces AML cell viability in a concentration-dependent manner (0–100 μM) across multiple cell lines (AML#18–AML#21) .
  • In vivo application: Demonstrated efficacy in leukemia models with optimized oral dosing protocols .

Scientific Research Applications

Anticancer Effects

Setd2-IN-1 TFA has demonstrated significant anticancer properties in various preclinical models. The compound has been shown to exert antiproliferative effects against leukemia cells and other malignancies characterized by dysregulated H3K36 methylation. For instance, studies have indicated that inhibition of SETD2 can impair tumor growth in multiple myeloma and diffuse large B-cell lymphoma (DLBCL), particularly in cases associated with the t(4;14) chromosomal translocation .

In Vivo Studies

In vivo efficacy studies using mouse xenograft models have revealed that this compound effectively reduces tumor growth by modulating H3K36me3 levels. The compound's pharmacokinetic properties indicate good bioavailability, supporting its potential for oral administration in clinical settings .

Case Studies

  • Multiple Myeloma : In a study focusing on multiple myeloma with t(4;14) translocations, treatment with this compound led to significant reductions in tumor size and improved survival rates in treated mice compared to controls. The mechanism was linked to decreased H3K36me3 levels, which are critical for tumor cell proliferation .
  • Diffuse Large B-cell Lymphoma : Research has shown that heterozygous SETD2 mutations are common in DLBCL. The application of this compound in models of DLBCL resulted in enhanced apoptosis and reduced proliferation of cancer cells, indicating its potential as a therapeutic agent against this aggressive lymphoma subtype .

Summary of Research Findings

Study Focus Findings References
Multiple MyelomaSignificant tumor reduction; improved survival rates ,
Diffuse Large B-cell LymphomaEnhanced apoptosis; reduced cell proliferation ,
General Anticancer EffectsPotent antiproliferative effects across various cancer types ,

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

EPZ-719 (T40318)

Key comparisons include:

Parameter SETD2-IN-1 TFA EPZ-719
Target SETD2 (KMT3A) SETD2 (KMT3A)
Selectivity High selectivity for SETD2 Described as "highly selective"
Oral Activity Yes Not explicitly stated
In Vivo Efficacy Validated in leukemia models Limited data available
Key Applications AML, immune dysfunction Not specified in evidence

Key Differences :

  • This compound has well-documented oral bioavailability and in vivo protocols, whereas EPZ-719’s preclinical data are less comprehensively reported .

SW2_110A (GC62390)

Functional Similarity :
SW2_110A is a chromobox 8 (CBX8) chromodomain inhibitor (Kd = 800 nM) . While structurally distinct from this compound, both compounds modulate epigenetic pathways.

Parameter This compound SW2_110A
Target SETD2 (histone methyltransferase) CBX8 (chromodomain reader)
Mechanism Inhibits H3K36 methylation Blocks polycomb repressive complex 1
Selectivity >5-fold selectivity over other CBX paralogs Not specified
Therapeutic Area Oncology (leukemia) Epigenetic dysregulation
Oral Activity Yes Not stated

Key Differences :

  • This compound directly targets histone methylation, while SW2_110A disrupts chromatin remodeling via CBX8 inhibition .
  • This compound has demonstrated in vivo anti-leukemic activity, whereas SW2_110A’s preclinical applications remain exploratory .

Research Findings and Implications

  • This compound :
    • Induces methionine starvation in AML cells, synergizing with metabolic inhibitors to impair leukemia progression .
    • Reduces cell viability by >80% at 100 μM in AML#21 cells, highlighting its potency .
  • EPZ-719: No specific data on synergies or mechanistic depth are available in the evidence.

Biological Activity

Setd2-IN-1 trifluoroacetate (Setd2-IN-1 TFA) is a small molecule inhibitor specifically targeting the histone methyltransferase Setd2. This compound is crucial in regulating histone methylation, particularly the trimethylation of histone H3 at lysine 36 (H3K36me3), which plays a vital role in transcriptional regulation, DNA damage response, and splicing. Inhibition of Setd2 by this compound significantly impacts cellular functions, making it a valuable tool in cancer research and epigenetic studies.

This compound operates through reversible inhibition of the Setd2 enzyme. It binds to the enzyme's active site, preventing the methylation of histone substrates by competing with S-adenosylmethionine (SAM), the natural substrate. This interaction alters the normal enzymatic activity of Setd2, leading to decreased levels of H3K36me3 in treated cells. The compound exhibits both uncompetitive and noncompetitive inhibition depending on the substrate context, highlighting its versatile binding properties.

Binding Dynamics

The binding dynamics of this compound with Setd2 have been characterized using surface plasmon resonance assays, which demonstrated effective binding to the enzyme. Structural analysis through X-ray crystallography revealed how this compound occupies critical regions within the active site of Setd2, inhibiting its function.

Cellular Models

The biological activity of this compound has been extensively studied in various cellular models. For example, in MOLM13 cells (a model for acute myeloid leukemia), treatment with this compound resulted in:

  • Reduced cell viability
  • Enhanced apoptotic markers

These findings suggest that inhibition of Setd2 leads to significant reductions in H3K36me3 levels, which are associated with impaired transcriptional regulation and increased apoptosis in cancer cells.

Case Study 1: Acute Myeloid Leukemia

In a study involving MOLM13 cells treated with this compound, researchers observed a marked decrease in cell viability and an increase in apoptosis markers. This indicates that targeting Setd2 can effectively reduce cancer cell survival and promote programmed cell death.

Case Study 2: Prostate Cancer Metastasis

SETD2 has also been implicated in regulating metastasis in prostate cancer. Methylation by SETD2 on lysine 735 of enhancer of zeste homolog 2 (EZH2) suppresses prostate cancer metastasis. Inhibition of SETD2 using compounds like this compound could potentially reverse this suppression, leading to enhanced metastatic traits .

Comparative Analysis with Other Compounds

This compound belongs to a class of compounds that inhibit histone methyltransferases. Below is a comparison table highlighting key characteristics of similar compounds:

Compound NameTarget EnzymeMechanism of ActionSelectivity
This compoundSETD2Reversible inhibitionHigh
Compound AEZH2Competitive inhibitionModerate
Compound BDOT1LUncompetitive inhibitionLow

Implications for Cancer Therapy

The selective cytotoxic effects of this compound against certain cancer types suggest its potential as a therapeutic agent. Research indicates that cancers with SETD2 mutations may respond favorably to immune checkpoint inhibitors due to altered tumor microenvironments and enhanced neoantigen presentation . Furthermore, ongoing studies are exploring the implications of SETD2 deficiency on tumor progression and treatment responses.

Q & A

Basic Research Questions

Q. What experimental controls are essential when assessing SETD2-IN-1 TFA in cell-based assays?

Include vehicle controls (e.g., DMSO at equivalent concentrations) and untreated cell populations to account for solvent effects and baseline viability. For dose-response studies, use a positive control (e.g., a known histone methyltransferase inhibitor) to validate assay sensitivity. Ensure biological replicates (n ≥ 3) to account for inter-experimental variability .

Q. How should researchers determine optimal concentrations of this compound for in vitro studies?

Start with a dose-response curve spanning 0–100 μM, as efficacy in AML cell lines shows significant reduction in viability at 10–50 μM . Use nonlinear regression to calculate IC50 values. For chronic exposure (e.g., 72-hour treatments), monitor cytotoxicity via ATP-based assays to avoid confounding apoptosis with necrosis .

Q. What statistical methods are recommended for analyzing this compound dose-response data?

Apply two-way ANOVA to compare differences across concentrations and cell lines, followed by post-hoc tests (e.g., Tukey’s HSD). For viability assays, normalize data to untreated controls and report mean ± SEM. Use Grubbs’ test to identify outliers in replicate experiments .

Q. How can researchers validate the specificity of this compound for histone methyltransferase inhibition?

Perform Western blotting for H3K36me2/me3 levels post-treatment. Pair this with genetic knockdown (e.g., siRNA targeting SETD2) to confirm on-target effects. Off-target activity can be assessed using a kinase profiling panel .

Advanced Research Questions

Q. How to resolve discrepancies in this compound efficacy across AML cell lines (e.g., AML#18 vs. AML#21)?

Analyze differential expression of SETD2 isoforms or co-regulatory proteins (e.g., MMSET) via RNA-seq. Consider metabolic adaptations: AML#21 shows higher baseline methionine uptake, which may counteract SETD2 inhibition. Validate using isotopically labeled methionine tracing assays .

Q. What methodologies can address conflicting data between in vitro and in vivo this compound studies?

In vivo pharmacokinetic profiling is critical. Measure plasma half-life and tissue penetration using LC-MS. If in vitro potency does not translate in vivo, evaluate metabolite stability (e.g., TFA salt dissociation) or consider alternative delivery methods (e.g., nanoparticle encapsulation) .

Q. How to design experiments investigating this compound’s impact on epigenetic memory in cancer stem cells?

Use clonogenic assays paired with single-cell RNA-seq to track transcriptional heterogeneity post-treatment. Compare H3K36me2/me3 dynamics in bulk vs. stem cell-enriched populations. Include a longitudinal study design to assess persistence of epigenetic changes after drug withdrawal .

Q. What strategies mitigate off-target effects in transcriptome-wide analyses of this compound?

Integrate CRISPR-Cas9-mediated SETD2 knockout as a comparator. Use chromatin immunoprecipitation (ChIP-seq) to distinguish direct vs. indirect gene regulation. Apply pathway enrichment analysis (e.g., GSEA) to identify conserved biological processes affected across models .

Q. How to reconcile contradictory findings between this compound and pan-methyltransferase inhibitors?

Conduct competitive inhibition assays with S-adenosylmethionine (SAM). Use isothermal titration calorimetry to measure binding affinity for SETD2 vs. other methyltransferases. Cross-reference with structural data (e.g., SETD2’s catalytic domain homology) to explain selectivity .

Q. What bioinformatics pipelines are suitable for integrating this compound multi-omics data (e.g., proteomics, epigenomics)?

Employ a modular workflow: (1) Process raw data with tools like MaxQuant (proteomics) or Bowtie2 (ChIP-seq). (2) Use R/Bioconductor packages (e.g., DESeq2, DiffBind) for differential analysis. (3) Perform integrative analysis via MOFA+ to identify latent factors linking H3K36me2 changes to metabolic pathways .

Q. Key Considerations for Methodological Rigor

  • Reproducibility : Adhere to BRET guidelines for epigenetic drug studies, including deposition of raw data in repositories like GEO or PRIDE .
  • Data Contradictions : Use funnel plots or sensitivity analysis to assess bias in dose-response studies .
  • Ethical Compliance : For in vivo work, follow ARRIVE 2.0 guidelines and report IACUC approval details .

Properties

IUPAC Name

N-[(1R,3S)-3-(4-acetylpiperazin-1-yl)cyclohexyl]-4-fluoro-7-methyl-1H-indole-2-carboxamide;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29FN4O2.C2HF3O2/c1-14-6-7-19(23)18-13-20(25-21(14)18)22(29)24-16-4-3-5-17(12-16)27-10-8-26(9-11-27)15(2)28;3-2(4,5)1(6)7/h6-7,13,16-17,25H,3-5,8-12H2,1-2H3,(H,24,29);(H,6,7)/t16-,17+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HASNOYOGMISGTP-PPPUBMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)NC3CCCC(C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=C(C=C1)F)C=C(N2)C(=O)N[C@@H]3CCC[C@@H](C3)N4CCN(CC4)C(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30F4N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

514.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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